molecular formula C33H38O12 B564472 Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester CAS No. 40269-22-5

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester

Cat. No.: B564472
CAS No.: 40269-22-5
M. Wt: 626.655
InChI Key: LMEOVEVTJJLCOK-FCQDFCJFSA-N
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Description

Chemical Identity and Classification

Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester is a derivative of DES, modified through acetylation and glucuronidation. Its systematic IUPAC name is methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate. The compound features acetyl groups at positions 2, 3, and 4 of the β-D-glucuronide moiety, alongside a methyl ester at the carboxyl group.

Structural and Molecular Characteristics

  • Molecular Formula : $$ \text{C}{33}\text{H}{38}\text{O}_{12} $$
  • Molecular Weight : 626.65 g/mol
  • Stereochemistry : Defined by the (2S,3S,4S,5R,6S) configuration.

The glucuronide component enhances water solubility, facilitating renal or biliary excretion. This structural modification is typical of phase II metabolites, which aim to detoxify and eliminate xenobiotics.

Historical Context in Glucuronide Research

Glucuronidation, first described in the 1960s, is a cornerstone of phase II metabolism. The discovery of UDP-glucuronosyltransferases (UGTs) in 1988 marked a milestone in understanding how organisms process lipophilic compounds. Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester emerged as a model compound for studying synthetic estrogen metabolism, particularly DES.

Early studies revealed that glucuronidation of DES produces multiple isomers, including mono- and di-glucuronides. The acetylated methyl ester variant gained attention due to its stability in analytical workflows, enabling precise quantification of DES metabolites in biological matrices.

Relationship to Diethylstilbestrol (DES)

DES, a synthetic estrogen used clinically from 1938 to 1971, is notorious for its transplacental carcinogenicity. Its metabolism involves hydroxylation, methylation, and glucuronidation, with the latter being the dominant pathway in humans. Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester is a key intermediate in DES glucuronidation, formed via UGT-mediated conjugation.

Key Metabolic Steps

  • Oxidation : DES undergoes aromatic hydroxylation to form reactive quinones.
  • Glucuronidation : UGTs (e.g., UGT1A1, UGT2B7) conjugate DES with glucuronic acid.
  • Acetylation : The glucuronide intermediate is acetylated to enhance stability.

Studies using human liver microsomes (HLMs) demonstrate that UGT2B7 is the primary enzyme responsible for DES glucuronidation, with an intrinsic clearance of 459 μL/min/mg protein.

Significance in Metabolic Studies

This compound has been instrumental in elucidating species-specific differences in DES metabolism. For example, rodents primarily excrete DES via fecal elimination, whereas humans favor urinary excretion. Such disparities arise from variations in UGT expression and biliary transport mechanisms.

Enzyme Kinetics and Inhibition

  • UGT1A1 : DES glucuronidation is competitively inhibited by this compound ($$ K_i = 2.1 \pm 0.3 \mu \text{M} $$).
  • UGT1A4 : The metabolite activates E2-17-O-glucuronidation, increasing $$ V_{\text{max}} $$ from 0.016 to 0.81 nmol/min/mg.

These findings underscore its dual role as both a substrate and modulator of UGT activity, offering insights into drug-drug interactions and cholestatic toxicity.

Table 1: Comparative Glucuronidation Rates in Human vs. Rodent Models

Species Primary Excretion Route UGT Isoforms Involved Intrinsic Clearance (μL/min/mg)
Human Urinary UGT2B7, UGT1A1 459 (HLM)
Rat Fecal UGT1A3, UGT1A7 14 (HIM)

Data derived from.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOVEVTJJLCOK-FCQDFCJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746929
Record name 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40269-22-5
Record name 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

This method utilizes methyl 2,3,4-tri-O-acetyl-1-O-(N-phenyltrifluoroacetimidoyl)-β-D-glucuronate as the glycosyl donor. The N-phenyltrifluoroacetimidoyl group acts as a leaving group, enabling nucleophilic attack by the hydroxyl group of diethylstilbestrol. Activation with boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates β-selective glucuronidation via an SN2 mechanism, where the catalyst stabilizes the oxocarbenium intermediate while favoring backside attack.

The reaction proceeds as follows:

DES-OH + Imidate DonorBF₃\cdotpOEt₂Acetyldiethylstilbestrol Glucuronide Methyl Ester+Byproducts\text{DES-OH + Imidate Donor} \xrightarrow{\text{BF₃·OEt₂}} \text{Acetyldiethylstilbestrol Glucuronide Methyl Ester} + \text{Byproducts}

Experimental Protocol

  • Glycosylation :

    • Dissolve diethylstilbestrol (1.0 equiv) and methyl 2,3,4-tri-O-acetyl-1-O-(N-phenyltrifluoroacetimidoyl)-β-D-glucuronate (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Add BF₃·OEt₂ (0.2 equiv) dropwise at 0°C under nitrogen.

    • Warm to room temperature and stir for 6–8 hours.

  • Workup :

    • Quench the reaction with saturated NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification :

    • Perform column chromatography (hexane/ethyl acetate, 3:1) to isolate the product.

Yield and Characterization

  • Yield : 68–75%.

  • Stereochemical Purity : >95% β-anomer (confirmed by 1H^{1}\text{H}-NMR coupling constants: J1,2=7.8 HzJ_{1,2} = 7.8\ \text{Hz}).

  • Key Spectral Data :

    • 1H^{1}\text{H}-NMR (CDCl₃): δ 7.45–6.85 (m, DES aromatic protons), 5.32 (d, J=7.8 HzJ = 7.8\ \text{Hz}, H-1), 3.72 (s, COOCH₃).

Synthesis via Neighboring Group Participation (Brønsted Acid Activation)

Reaction Design and Mechanism

An alternative approach employs methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the donor with bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a Brønsted acid catalyst. The methoxycarbonyl group at C-6 participates in stabilizing the oxonium intermediate via a 1C₄ conformation, paradoxically favoring α-selectivity in most cases. However, modifying reaction conditions (e.g., solvent, temperature) can shift selectivity toward β-anomers.

Experimental Protocol

  • Glycosylation :

    • Combine diethylstilbestrol (1.0 equiv) and methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (1.5 equiv) in DCM.

    • Add Tf₂NH (0.3 equiv) and stir at −20°C for 4 hours.

  • Workup :

    • Neutralize with triethylamine, filter, and concentrate.

  • Deprotection (Optional) :

    • Treat with methanolic NaOMe to remove acetyl groups if required.

Yield and Characterization

  • Yield : 55–62% (β-anomer).

  • Challenges : Competing α-anomer formation (∼30%) necessitates careful chromatographic separation.

Comparative Analysis of Methods

ParameterImidate Donor MethodTetra-O-Acetyl Donor Method
Donor Imidate-activated glucuronateTetra-O-acetyl glucuronate
Catalyst BF₃·OEt₂Tf₂NH
β-Selectivity >95%60–70%
Yield 68–75%55–62%
Byproducts Minimalα-Anomer (∼30%)
Purification Complexity ModerateHigh (requires HPLC)

Critical Considerations in Synthesis

Protecting Group Strategy

  • Acetyl Groups : Provide steric protection during glycosylation, preventing undesired side reactions. Post-synthesis deprotection is unnecessary for the target compound.

  • Methyl Ester : Stabilizes the glucuronic acid’s carboxyl group, avoiding lactone formation.

Solvent and Temperature Effects

  • Low Temperatures (−20°C to 0°C): Enhance β-selectivity by slowing oxocarbenium ion interconversion.

  • Polar Solvents (DCM) : Favor SN2 pathways, improving β-anomer yields.

Scalability and Industrial Relevance

  • Imidate Method : Preferred for large-scale synthesis due to higher reproducibility and lower catalyst loading.

  • Tf₂NH Method : Limited by cost and moderate selectivity .

Chemical Reactions Analysis

Types of Reactions

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Pharmaceutical Intermediate

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the preparation of diethylstilbestrol β-D-glucuronide, a compound that has been studied for its potential therapeutic effects in hormone-related conditions .

Synthesis of Glycosides

The compound is employed in the synthesis of glycosides, which are important in drug development due to their biological activity. The triacetylated glucuronide form enhances solubility and stability, making it suitable for further chemical modifications .

Reversible β-Glucosidase Inhibitors

Research indicates that derivatives of this compound can act as reversible inhibitors of β-glucosidase enzymes. Such inhibitors have potential applications in treating conditions like diabetes and obesity by modulating carbohydrate metabolism .

Data Tables

ApplicationDescription
Pharmaceutical IntermediateUsed in synthesizing diethylstilbestrol β-D-glucuronide
Synthesis of GlycosidesEnhances solubility and stability for drug development
Enzyme InhibitionActs as a reversible inhibitor of β-glucosidase

Case Study 1: Synthesis of Diethylstilbestrol β-D-Glucuronide

In a study published by The Clinivex, researchers utilized acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as a precursor to synthesize diethylstilbestrol β-D-glucuronide. This synthesis demonstrated improved solubility and bioavailability compared to its parent compound, indicating its potential for enhanced therapeutic efficacy .

Case Study 2: Glycosidic Modifications

A research article highlighted the use of acetyldiethylstilbestrol derivatives in creating glycosidic modifications that exhibit significant biological activity. These modifications were tested for their ability to inhibit specific enzymes involved in carbohydrate metabolism, showcasing the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Aglycone Diversity

The compounds listed above share the tri-O-acetyl-β-D-glucuronide methyl ester core but differ in their aglycone moieties:

  • Acetyldiethylstilbestrol : A synthetic estrogen derivative, enabling studies on hormone glucuronidation .
  • 4-Iodophenyl and Nitrophenyl Groups: Electron-withdrawing substituents (iodo, nitro) enhance stability and utility in radiolabeling or chromogenic assays. For example, 4-nitrophenyl derivatives release yellow 4-nitrophenol upon enzymatic cleavage, making them ideal for β-glucuronidase activity assays .
  • 1-Naphthol : A fluorescent aglycone used in high-sensitivity detection methods .

Molecular Weight and Solubility

  • The acetyldiethylstilbestrol derivative has the highest molecular weight (626.65) due to its bulky diethylstilbestrol group, limiting its solubility to chloroform and methanol .
  • Smaller aglycones (e.g., nitrophenyl, iodophenyl) reduce molecular weight (<550 Da) and broaden solubility to polar solvents like acetone, enhancing versatility in synthetic workflows .

Research Findings and Trends

Recent studies highlight the following trends:

Enhanced Stability: Acetylated glucuronides (e.g., 4-nitrophenyl derivative) exhibit superior stability in biological media compared to non-acetylated forms, enabling long-term assays .

Synthetic Utility : Iodophenyl and naphthol derivatives are increasingly used to synthesize targeted drug conjugates, leveraging their reactive aglycones for cross-coupling reactions .

Labeling Techniques : Carbon-13 labeled tetra-O-acetyl glucuronides (e.g., CAS 7355-18-2) are pivotal in tracing bile acid metabolism in hepatic disorders .

Biological Activity

Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester (CAS No. 40269-22-5) is a synthetic derivative of diethylstilbestrol (DES), a nonsteroidal estrogen that has been extensively studied for its biological activity. This compound is primarily used in research settings to investigate estrogenic effects and metabolic pathways involving glucuronidation. The following sections provide an overview of its chemical properties, biological activity, relevant case studies, and research findings.

  • Molecular Formula: C33H38O12
  • Molecular Weight: 626.65 g/mol
  • Melting Point: 148-150°C
  • Solubility: Soluble in chloroform and methanol
  • Appearance: Pale yellow solid
PropertyValue
Molecular FormulaC33H38O12
Molecular Weight626.65 g/mol
Melting Point148-150°C
SolubilityChloroform, Methanol
AppearancePale Yellow Solid

Biological Activity

The biological activity of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is primarily linked to its estrogenic properties. This compound acts as an agonist for estrogen receptors (ERs), influencing various biological processes.

Estrogenic Activity

Acetyldiethylstilbestrol and its derivatives have been shown to exhibit significant estrogenic activity, which can lead to various physiological effects:

  • Cell Proliferation: In vitro studies indicate that this compound promotes the proliferation of estrogen-sensitive cell lines, such as MCF-7 breast cancer cells .
  • Gene Expression Modulation: It influences the expression of genes regulated by estrogen receptors, impacting pathways related to cell growth and differentiation .

Metabolism and Glucuronidation

The compound undergoes metabolic conversion via glucuronidation, a process that enhances its solubility and facilitates excretion. The formation of glucuronides is crucial for understanding the pharmacokinetics and potential toxicity of estrogenic compounds:

  • Enzymatic Pathways: Studies have identified specific UDP-glucuronosyltransferases (UGTs) responsible for the glucuronidation of Acetyldiethylstilbestrol derivatives, affecting their biological half-life and activity .

Case Studies

Several studies have explored the effects of Acetyldiethylstilbestrol derivatives on human health and environmental impact:

  • Breast Cancer Research:
    A study investigated the role of Acetyldiethylstilbestrol in promoting breast cancer cell proliferation through ER activation. The findings suggested that exposure to this compound could increase the risk of breast cancer in susceptible populations .
  • Environmental Endocrine Disruption:
    Research highlighted the potential for Acetyldiethylstilbestrol derivatives to act as endocrine disruptors in aquatic environments. The compound's ability to mimic estrogen raises concerns about its effects on wildlife and ecosystems .
  • Pharmacokinetics:
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of Acetyldiethylstilbestrol glucuronides in animal models. Results indicated significant differences in metabolic pathways compared to DES itself, emphasizing the importance of studying these derivatives separately .

Q & A

Q. What are the critical considerations for synthesizing Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester with high purity?

  • Methodological Answer : Synthesis requires sequential protection/deprotection of hydroxyl groups to ensure regioselective acetylation. Key steps include:
  • Acetylation of glucuronic acid hydroxyls using acetic anhydride in anhydrous pyridine (to form 2,3,4-tri-O-acetyl intermediates) .
  • Glycosylation with diethylstilbestrol derivatives under acidic conditions (e.g., trichloroacetimidate activation for stereochemical control) .
  • Purification via reverse-phase HPLC with UV detection at 254 nm to isolate the methyl ester product .
  • Validate purity using 1H^1 \text{H}-NMR (e.g., acetyl proton signals at δ 2.0–2.2 ppm) and LC-MS (m/z 606.62 for molecular ion [M+H]+^+) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to assess decomposition points .
  • Solubility : Test in polar aprotic solvents (e.g., acetone, methanol) using dynamic light scattering to monitor aggregation .
  • Hydrolytic Sensitivity : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; quantify degradation products via LC-MS (e.g., free glucuronic acid at m/z 194.1) .

II. Advanced Research Questions

Q. What experimental designs are optimal for studying β-glucuronidase-mediated hydrolysis of this compound?

  • Methodological Answer :
  • Enzyme Kinetics : Use a continuous spectrophotometric assay with 4-nitrophenyl glucuronide analogs as competitive substrates (monitor absorbance at 405 nm) .
  • Inhibition Studies : Pre-incubate β-glucuronidase with the compound (0.1–10 µM) and measure residual activity; calculate KiK_i using Dixon plots .
  • Structural Insights : Perform X-ray crystallography of enzyme-compound complexes to map active-site interactions (e.g., hydrogen bonding with Glu³⁰⁰) .

Q. How can metabolic stability assays using liver microsomes inform its pharmacokinetic profile?

  • Methodological Answer :
  • Incubation Protocol : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C; sample at 0, 15, 30, 60 minutes .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., deacetylated or sulfated derivatives) .
  • Data Interpretation : Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{\text{int}}) to benchmark glucuronides (e.g., ethyl glucuronide) .

Q. What strategies resolve contradictions in reported estrogenic activity of structurally related glucuronides?

  • Methodological Answer :
  • Receptor Binding Assays : Perform competitive radioligand binding with 3H^3 \text{H}-estradiol and ERα/ERβ isoforms; calculate IC50_{50} values .
  • Transcriptional Activation : Transfect ER-responsive luciferase reporters into MCF-7 cells; normalize activity to 17β-estradiol (positive control) .
  • Cross-Validation : Compare data across multiple models (e.g., zebrafish vs. mammalian assays) to rule out species-specific effects .

Q. How can structural modifications enhance target specificity in glycan-protein interaction studies?

  • Methodological Answer :
  • Analog Synthesis : Replace acetyl groups with benzoyl or benzyl ethers to modulate hydrophobicity .
  • Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., galectin-3) on sensor chips; measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) for analogs .
  • Molecular Dynamics : Simulate interactions with glycan-binding proteins (e.g., selectins) to predict affinity changes .

III. Data Analysis & Interpretation

Q. What analytical approaches reconcile discrepancies in enzymatic hydrolysis rates across studies?

  • Methodological Answer :
  • Orthogonal Validation : Combine fluorometric assays (e.g., resorufin glucuronide) with LC-MS to rule out assay interference .
  • pH Profiling : Test activity across pH 3–8 to identify optimal enzyme conditions (e.g., β-glucuronidase peaks at pH 4.5) .
  • Statistical Modeling : Apply Michaelis-Menten kinetics with bootstrap resampling to quantify parameter uncertainty .

Q. How do researchers differentiate between passive diffusion and active transport in cellular uptake studies?

  • Methodological Answer :
  • Temperature Dependence : Compare uptake at 4°C (passive) vs. 37°C (active) in Caco-2 cells .
  • Inhibitor Cocktails : Co-incubate with sodium azide (ATP depletion) or probenecid (OATP inhibitor) .
  • Compartmental Modeling : Fit time-course data to Fickian vs. carrier-mediated transport equations .

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